molecular formula C7H7N3OS B1365897 N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 83253-29-6

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

Cat. No. B1365897
CAS RN: 83253-29-6
M. Wt: 181.22 g/mol
InChI Key: WWFGVUGEIUIZMK-XBXARRHUSA-N
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Description

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine, commonly known as MITO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biological Activity and Drug Design

Compounds such as Hoechst 33258 and its analogues, which include benzimidazole and thiazole moieties similar to the compound , have shown significant biological activities. These compounds are known for their ability to bind to the minor groove of DNA with specificity for AT-rich sequences. Such characteristics make them useful in fluorescent DNA staining, analysis of nuclear DNA content, and investigation of chromosomal structures in plant cell biology. Additionally, these compounds have been explored for their potential as radioprotectors and topoisomerase inhibitors, which can contribute to rational drug design by providing a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).

Synthesis and Chemical Transformations

Research on heterocycles with built-in pseudothiourea pharmacophores, including thiazole- and [1,3]thiazine-fused benzimidazoles, quinazolines, and perimidines, indicates considerable biological activities ranging from antihypertensive and diuretic effects to herbicidal properties against hydroponically grown greens. These studies emphasize the synthetic versatility of such compounds and their potential applications in developing new therapeutic agents (Hsu, Hu, & Liu, 2005).

Optical and Electronic Applications

The incorporation of heterocyclic motifs such as pyrimidine, which shares structural similarities with the compound of interest, into optical sensors and electronic materials demonstrates the utility of these compounds beyond biological applications. Pyrimidine derivatives, in particular, have been used as sensing materials due to their ability to form coordination and hydrogen bonds, which makes them suitable for use in optical sensors with various biological and medicinal applications (Jindal & Kaur, 2021).

properties

IUPAC Name

(NE)-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFGVUGEIUIZMK-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

CAS RN

83253-29-6
Record name NSC332738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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